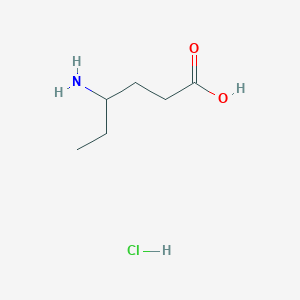
(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide” is a chemical compound with the molecular formula C14H13NO2S2. It is also known as N-Benzylidene-4-methylbenzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and a methylthio group . The exact structure can be determined using techniques such as X-ray single-crystal diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 415.7±38.0 °C at 760 mmHg, and a flash point of 205.2±26.8 °C . It also has a molar refractivity of 74.6±0.5 cm3, and a polar surface area of 55 Å2 .Applications De Recherche Scientifique
Photodynamic Therapy Applications :
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with (E)-N-(4-(methylthio)benzylidene)benzenesulfonamide derivatives. This compound showed promising properties for photodynamic therapy applications, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity :
- Żołnowska et al. (2015) conducted a study on a series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, which demonstrated anticancer activity against various human cancer cell lines. The study also explored quantitative structure-activity relationship (QSAR) models to understand the factors influencing their anticancer activity (Żołnowska et al., 2015).
Enzyme Inhibition :
- Alyar et al. (2019) synthesized new Schiff bases derived from benzenesulfonamide and evaluated their effects on several enzyme activities. These compounds showed potential as enzyme inhibitors, which could have implications in various therapeutic applications (Alyar et al., 2019).
Membrane-bound Phospholipase A2 Inhibition :
- Oinuma et al. (1991) developed a series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides as inhibitors of membrane-bound phospholipase A2. Some compounds in this series showed effectiveness in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).
Mécanisme D'action
Benzenesulfonamide derivatives, including “(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide”, have been studied for their inhibitory effects on carbonic anhydrase IX, a gene overexpressed in many solid tumors . The inhibition of this enzyme can be a useful target for discovering novel antiproliferative agents .
Orientations Futures
The future directions for the research on “(E)-N-(4-(methylthio)benzylidene)benzenesulfonamide” could involve further exploration of its anticancer properties, particularly its inhibitory effects on carbonic anhydrase IX . Additionally, more studies could be conducted to understand its chemical reactions and potential applications .
Propriétés
IUPAC Name |
(NE)-N-[(4-methylsulfanylphenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZMVNXUDIORF-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)
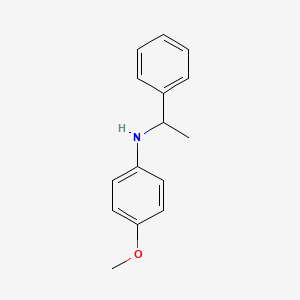
![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)
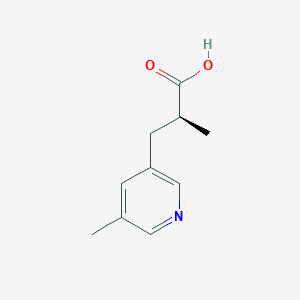
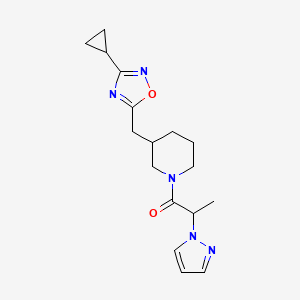
![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)
![N-(4-fluorophenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2375995.png)
![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)
![N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2375999.png)
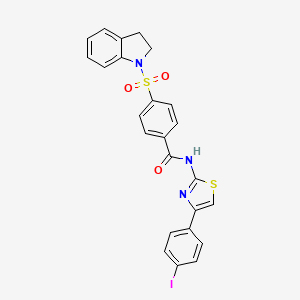
![(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2376001.png)
